molecular formula C13H13F7N2O2 B5179059 ethyl N-[1,1,1,3,3,3-hexafluoro-2-(5-fluoro-2-methylanilino)propan-2-yl]carbamate

ethyl N-[1,1,1,3,3,3-hexafluoro-2-(5-fluoro-2-methylanilino)propan-2-yl]carbamate

Cat. No.: B5179059
M. Wt: 362.24 g/mol
InChI Key: NYERTDFFRRVKON-UHFFFAOYSA-N
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Description

Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(5-fluoro-2-methylanilino)propan-2-yl]carbamate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[1,1,1,3,3,3-hexafluoro-2-(5-fluoro-2-methylanilino)propan-2-yl]carbamate typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with ethyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(5-fluoro-2-methylanilino)propan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(5-fluoro-2-methylanilino)propan-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl N-[1,1,1,3,3,3-hexafluoro-2-(5-fluoro-2-methylanilino)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding and hydrophobic interactions, leading to inhibition or activation of the target’s function. The fluorine atoms enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(5-fluoro-2-methylanilino)propan-2-yl]carbamate stands out due to its unique combination of fluorine atoms and carbamate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and reactivity .

Properties

IUPAC Name

ethyl N-[1,1,1,3,3,3-hexafluoro-2-(5-fluoro-2-methylanilino)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F7N2O2/c1-3-24-10(23)22-11(12(15,16)17,13(18,19)20)21-9-6-8(14)5-4-7(9)2/h4-6,21H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYERTDFFRRVKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C=CC(=C1)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F7N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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